molecular formula C21H29N3O4 B2694669 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate CAS No. 1487967-92-9

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate

Cat. No.: B2694669
CAS No.: 1487967-92-9
M. Wt: 387.48
InChI Key: VBQXSZXUZKSIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate is a sophisticated synthetic compound of significant interest in mechanistic enzymology and medicinal chemistry, primarily for the study of serine proteases. Its molecular architecture integrates a valine-derived scaffold with a 2-methylbenzoyl group and a critical 2-cyano-3-methylbutanamide moiety. The cyano group is a key electrophilic trap, functioning as a mechanism-based inhibitor that can form a covalent adduct with the catalytic serine residue in the active site of target proteases. This mechanism allows researchers to investigate enzyme kinetics, transition state analogs, and irreversible inhibition pathways. The compound's structure, featuring bulky, branched alkyl groups, is designed for probing substrate specificity and steric constraints within enzyme active sites, making it a valuable tool for rational drug design efforts aimed at developing potent and selective protease inhibitors . Its primary research utility lies in elucidating the molecular determinants of inhibitor binding and the catalytic machinery of this major enzyme class, which is implicated in numerous physiological and pathological processes.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-13(2)18(23-19(26)16-10-8-7-9-15(16)5)20(27)28-11-17(25)24-21(6,12-22)14(3)4/h7-10,13-14,18H,11H2,1-6H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQXSZXUZKSIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate (CAS Number: 1487967-92-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H29N3O4C_{21}H_{29}N_{3}O_{4}, with a molecular weight of 387.5 g/mol. The structural characteristics include a cyano group, an amino group, and an ester functional group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H29N3O4
Molecular Weight387.5 g/mol
CAS Number1487967-92-9

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxicity

Preliminary studies indicate that compounds with similar structural features may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of cyano-dihydroindolones have shown significant cytotoxicity in vitro, suggesting that this compound could have similar properties due to its structural analogies .

2. Enzyme Inhibition

Research has shown that compounds containing cyano and amine functionalities often act as enzyme inhibitors. These interactions can lead to the modulation of metabolic pathways, which is crucial in drug design for targeting specific diseases such as cancer and diabetes.

3. Antimicrobial Activity

Some derivatives of related compounds have demonstrated antimicrobial properties against a range of pathogens. The presence of the cyano group may enhance the lipophilicity of the molecule, allowing better membrane penetration and increased efficacy against microbial targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, influencing their functions.
  • Cell Signaling Pathways : It could modulate signaling pathways involved in cell proliferation and apoptosis, which are critical in cancer biology.

Case Studies

Several studies have explored the biological activities of structurally similar compounds:

  • Study on Dihydroindolones : A study published in Bioorganic & Medicinal Chemistry indicated that 2-amino-3-cyano-dihydroindolones exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
  • Enzyme Inhibition Research : Research conducted on related compounds demonstrated their ability to inhibit key metabolic enzymes, suggesting that this compound may also possess similar inhibitory effects.
  • Antimicrobial Studies : Investigations into analogs showed promising results against bacterial strains, indicating a potential for development as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares core structural motifs with several analogs in the evidence:

  • Amino acid esters: Methyl (R)-2-[(4-chlorophenyl)(2-methoxy-2-oxoethyl)amino]butanoate () features a 4-chlorophenyl group, enhancing steric bulk compared to the target compound’s 2-methylbenzoyl group. This substitution may reduce solubility in polar solvents but improve thermal stability (melting point: 154–156°C) .
  • Benzoylamino derivatives: Methyl 2-benzoylamino-3-oxobutanoate () lacks the cyano group but includes a reactive oxo moiety, enabling cyclization into heterocycles like oxazoloquinolines under acidic conditions .
  • Fluorinated analogs: [2-(4-Methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate () incorporates electron-withdrawing fluorine, which may enhance metabolic stability compared to the target compound’s 2-methyl substituent .

Physicochemical Properties

  • Solubility: Analogous compounds with hydrophobic substituents (e.g., 3,4,5-trimethoxybenzyl in ) exhibit low water solubility but high miscibility in organic solvents like DMSO or ethanol. The target compound’s 2-methylbenzoyl group likely exacerbates hydrophobicity, aligning with trends observed in methyl 3-methyl-2-[[2-[[2-[(4-phenylphenyl)methylamino]-3-sulfanyl-propanoyl]amino]acetyl]amino]butanoate () .
  • Thermal stability: Melting points of analogs vary widely (154–190°C in ), correlating with crystallinity imparted by aromatic or bulky substituents. The target compound’s amorphous or semi-crystalline state may result from its branched cyano group .

Key Research Findings

  • Enantioselectivity : Compounds with chiral centers (e.g., ) achieve enantiomeric purity up to 98% via optimized asymmetric synthesis, a critical factor for pharmaceutical applications .
  • Functional group interplay: The cyano group in the target compound may reduce cyclization efficiency compared to oxo or aryloxy substituents, as seen in –5 .
  • Solvent compatibility : Hydrophobic analogs dissolve preferentially in acetonitrile/water mixtures () or DMSO (), guiding formulation strategies for the target compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Utilize amide coupling reactions with protected intermediates, as described in peptide synthesis protocols (e.g., carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) protection for amino groups) .
  • Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst selection) based on analogous esters like methyl 2-cyano-2-phenylbutanoate, where sodium ethoxide in ethanol under reflux improved yields .
  • Step 3 : Monitor purity via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, as demonstrated for structurally similar amino acid derivatives .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for the cyano group (~110-120 ppm in 13C^{13}\text{C} NMR), ester carbonyl (~170 ppm), and aromatic protons (6.5-8.0 ppm in 1H^{1}\text{H} NMR) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected ~400-450 g/mol) using High-Resolution Mass Spectrometry (HRMS) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C≡N stretch ~2200 cm1^{-1}, ester C=O ~1730 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to buffers (pH 1-13) at 40°C for 72 hours, then quantify degradation products via HPLC. For example, ethyl 2-(2-fluorobenzyl)-3-oxobutanoate showed hydrolysis to carboxylic acids under basic conditions .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C for similar esters) .

Advanced Research Questions

Q. What mechanistic insights are needed to explain unexpected byproducts during synthesis?

  • Methodological Answer :

  • Reaction Pathway Modeling : Use density functional theory (DFT) to simulate intermediate steps, as applied in ICReDD’s quantum chemical reaction path searches .
  • Isolation and Characterization : Trap intermediates via flash chromatography and analyze via X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to identify branching pathways .
  • Case Study : Methyl 2-cyano-2-phenylbutanoate produced phenylacetic acid derivatives via oxidation; analogous pathways may occur here .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases or kinases) based on the compound’s ester and amide motifs. Validate with experimental data from analogs like 2-{[(4-chlorophenyl)methyl]amino}-3-methylbutanoic acid, which showed neuroactive potential .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (cyano, ester) and hydrophobic regions (methylbenzoyl group) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Dose-Response Curves : Test cytotoxicity (via MTT assay) and target specificity (e.g., IC50_{50} measurements) in parallel. For example, ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate exhibited varying binding affinities depending on assay conditions .
  • Metabolite Profiling : Use LC-MS to identify metabolites that may interfere with activity, as seen in studies of 3-oxo-2-phenylbutanamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.